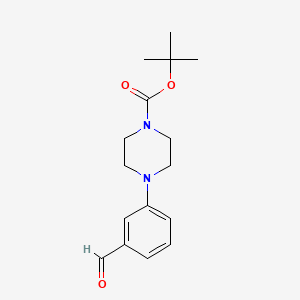

1-Boc-4-(3-Formylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-4-(3-Formylphenyl)piperazine is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a formyl group attached to the phenyl ring.

Méthodes De Préparation

The synthesis of 1-Boc-4-(3-Formylphenyl)piperazine typically involves multiple steps. One common method starts with the reaction of piperazine with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like toluene and reagents such as potassium carbonate and diisopropyl ether .

Analyse Des Réactions Chimiques

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mécanisme D'action

The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .

Comparaison Avec Des Composés Similaires

1-Boc-4-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-piperazine: This compound lacks the formyl group and is primarily used as a protecting group in organic synthesis.

1-Boc-4-(4-Formylphenyl)piperazine: This is a positional isomer where the formyl group is attached to the para position of the phenyl ring.

4-(4-Acetylpiperazin-1-yl)benzaldehyde: This compound has an acetyl group instead of a Boc group and is used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Activité Biologique

1-Boc-4-(3-Formylphenyl)piperazine (CAS Number: 53402759) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₂₂N₂O₃

- Molecular Weight : 290.36 g/mol

- Melting Point : 117–119 °C

Synthesis

The synthesis of this compound typically involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the formylphenyl moiety. The general synthetic route can be outlined as follows:

- Protection of Piperazine :

- The piperazine is treated with Boc anhydride to form the protected derivative.

- Formation of the Formyl Group :

- The introduction of the formyl group can be achieved through various methods, including electrophilic aromatic substitution or formylation reactions using reagents like Vilsmeier-Haack reagent.

Biological Activity

This compound has exhibited various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies show that modifications on the piperazine ring can enhance cytotoxicity against breast and prostate cancer cells.

Antiviral Properties

Some studies suggest that piperazine derivatives can act as antiviral agents. They may inhibit viral replication by targeting viral proteins or interfering with host cell pathways essential for viral life cycles. Specific research on related compounds indicates potential efficacy against hepatitis B virus (HBV) by modulating capsid assembly.

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic avenues for mood disorders and anxiety.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

-

Study on Anticancer Effects :

- A study evaluated a series of piperazine derivatives, including this compound, against various cancer cell lines (e.g., MCF-7 and PC-3). Results indicated significant cytotoxic effects with IC50 values in the micromolar range.

-

Antiviral Activity Assessment :

- In vitro assays demonstrated that certain modifications to the piperazine structure enhance antiviral activity against HBV, suggesting that this compound could serve as a lead compound for further development.

-

Neuropharmacological Study :

- Research investigating the effects on serotonin receptors showed that some piperazine derivatives exhibit agonistic activity, indicating potential antidepressant-like effects in animal models.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other similar compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Potential | Positive |

| 1-Boc-4-(2-Formylphenyl)piperazine | High | Moderate | Negative |

| 1-Boc-4-(4-Formylphenyl)piperazine | Low | High | Positive |

Propriétés

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWDNBEXXXPQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.